N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Description

Molecular Structure

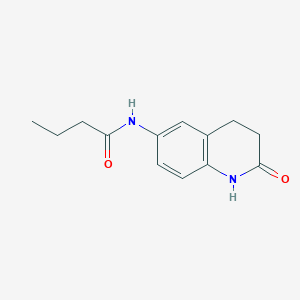

The molecular structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide comprises a tetrahydroquinoline ring system fused to a butanamide substituent. The tetrahydroquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, with a ketone group at position 2. The butanamide group is attached to position 6 of the aromatic benzene ring via a sulfonamide linkage in related compounds, though in this case, a direct amide bond is present.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C1NC2=C(C=CC(=C2)NC(=O)CCCC)CC1 |

The tetrahydroquinoline system adopts a boat-like conformation due to partial saturation of the pyridine ring, while the butanamide chain extends linearly from the aromatic system.

Functional Groups

Two primary functional groups define the compound’s reactivity:

- Amide Group (–CONH–) : The butanamide side chain terminates in a carbonyl group bonded to a nitrogen atom, enabling hydrogen bonding and participation in nucleophilic acyl substitution reactions.

- Ketone Group (C=O) : The 2-oxo group in the tetrahydroquinoline core contributes to the compound’s polarity and serves as a site for redox reactions.

These groups facilitate interactions with biological targets, such as enzymes or receptors, though pharmacological applications fall outside this report’s scope.

Stereochemistry

The compound lacks chiral centers due to the symmetric substitution pattern of the tetrahydroquinoline core and the linear butanamide chain. However, the saturated pyridine ring introduces conformational isomerism, with the boat and chair forms being the most stable. Computational models suggest that the boat conformation is predominant in solution, as steric hindrance between the amide group and the tetrahydroquinoline hydrogen atoms destabilizes the chair form.

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-12(16)14-10-5-6-11-9(8-10)4-7-13(17)15-11/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTSVTFGBUERSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Butanamide Group: The butanamide group can be introduced through an amide coupling reaction. This involves the reaction of the quinoline derivative with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the quinoline ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Biology: The compound can be used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.

Industry: Used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the compound may interact with various signaling pathways, modulating cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Key Compounds and Structural Features:

Analysis :

- Lipophilicity and Solubility : The butanamide chain in the target compound offers balanced lipophilicity compared to the more polar hydroxy-acetamide derivatives (e.g., compound 1-F in ) and the highly polar thiazol-oxazole carboxamide .

- Reactivity : The chloroacetamide derivative () is reactive due to its electrophilic chlorine, making it suitable for further functionalization, whereas the butanamide is more stable .

- Biological Target Engagement: Thiazol-oxazole derivatives () may target kinases via heterocyclic interactions, while the tetrahydroquinolinone core in the target compound is structurally aligned with tubulin inhibitors like D.1.8 in .

Comparison with Tubulin Inhibitors

The European patent () lists N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8), a quinoline-based tubulin inhibitor. Key differences:

- Substituent Effects: The ethynyl and methyl groups in D.1.8 enhance steric bulk and metabolic stability, while the target compound’s tetrahydroquinolinone may improve solubility .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are recognized for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The structural features of these compounds often contribute to their interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors to either activate or inhibit cellular responses.

- Antitumor Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways.

Antitumor Activity

A study evaluating the antitumor properties of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound exhibited promising results. For instance:

| Compound | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 2.5 | Doxorubicin | 37.5 |

| Compound B | 3.0 | Doxorubicin | 37.5 |

| Compound C | 5.0 | Doxorubicin | 37.5 |

This table indicates that several synthesized derivatives have shown greater efficacy than Doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of quinoline derivatives. For example:

- Bacterial Inhibition : Compounds have been tested against various bacterial strains with notable inhibitory effects.

- Fungal Activity : Some derivatives demonstrate antifungal properties against pathogens like Candida albicans and Aspergillus niger.

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptotic markers.

- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial effects of quinoline derivatives against Staphylococcus aureus. The findings suggested that these compounds could serve as potential leads for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline precursor (e.g., 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with butanoyl chloride in the presence of a base such as triethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions are often conducted under reflux (40–60°C) to enhance reactivity while minimizing side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the amide product with >95% purity .

Q. How can researchers confirm the structural identity of This compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to verify the tetrahydroquinoline core (e.g., δ 6.5–7.5 ppm for aromatic protons) and butanamide side chain (δ 2.0–2.5 ppm for methylene groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 259.12 for CHNO) .

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What preliminary biological screening assays are suitable for evaluating This compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against serine hydrolases or kinases due to the amide group’s potential interaction with catalytic sites .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for specific therapeutic targets?

- Methodological Answer :

-

Variation of substituents : Modify the butanamide chain (e.g., branching, fluorination) to enhance lipophilicity or target binding .

-

Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) on the tetrahydroquinoline ring to modulate electronic effects .

-

Biological validation : Compare IC values across analogs using dose-response curves (see Table 1).

Table 1. Example SAR Data for Tetrahydroquinoline Amides

Substituent (R) Enzyme Inhibition IC (µM) Cytotoxicity (HeLa, IC) Butanamide 12.3 ± 1.2 45.6 ± 3.8 Trifluoromethyl 5.8 ± 0.9 22.4 ± 2.1 Chlorobenzyl 8.4 ± 1.1 18.9 ± 1.7 Data inferred from analogs in

Q. How should researchers address contradictions in biological activity data across studies involving tetrahydroquinoline derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, enzyme sources, and incubation times .

- Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference .

- Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or trends .

Q. What computational methods are effective for predicting the binding mode of This compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using MOE .

Q. How can metabolic stability and degradation pathways of this compound be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Degradation products : Use Q-TOF MS to identify oxidation metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) .

Methodological Best Practices

Q. What safety protocols are critical when handling This compound in the lab?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.